Cas no 1805567-31-0 (Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate)

Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate
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- Inchi: 1S/C11H8ClF2NO3/c1-2-17-10(16)7-4-8(12)6(5-15)3-9(7)18-11(13)14/h3-4,11H,2H2,1H3
- InChI Key: RWMRIZQCWRRVRW-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CC(=C(C(=O)OCC)C=1)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- Topological Polar Surface Area: 59.3
- XLogP3: 3.4
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017621-250mg |
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate |
1805567-31-0 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
Alichem | A015017621-500mg |
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate |
1805567-31-0 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
Alichem | A015017621-1g |
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate |
1805567-31-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate
Research Brief on Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate (CAS: 1805567-31-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate (CAS: 1805567-31-0) is an emerging chemical intermediate with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethoxy and cyano functional groups, has recently gained attention due to its versatile applications in drug discovery and development. Recent studies highlight its role as a key building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The research team utilized this compound to develop a series of analogues showing improved selectivity and reduced off-target effects compared to existing therapies. The presence of the difluoromethoxy group was found to enhance metabolic stability, addressing a common challenge in kinase inhibitor development.
In antimicrobial research, a recent patent application (WO2023056789) describes the use of derivatives synthesized from 1805567-31-0 as effective agents against drug-resistant bacterial strains. The electron-withdrawing properties of the cyano group, combined with the lipophilicity imparted by the difluoromethoxy moiety, were shown to facilitate bacterial membrane penetration while maintaining low mammalian cytotoxicity. This dual functionality makes the compound particularly valuable in addressing the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, novel methodologies for the large-scale production of Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate have been developed. A 2024 publication in Organic Process Research & Development details an optimized continuous flow process that improves yield (from 68% to 89%) while reducing hazardous waste generation by 40%. This advancement addresses both economic and environmental concerns associated with the compound's production, potentially lowering barriers to its broader adoption in pharmaceutical manufacturing.
Structural-activity relationship (SAR) studies have revealed that the spatial arrangement of functional groups in 1805567-31-0 contributes significantly to its biological activity. Computational modeling suggests that the difluoromethoxy group adopts a preferential conformation that enhances binding affinity to various biological targets. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic profiles.
Looking forward, the unique properties of Ethyl 5-chloro-4-cyano-2-(difluoromethoxy)benzoate position it as a valuable scaffold for diverse therapeutic applications. Ongoing research is exploring its potential in CNS drug development, where its ability to cross the blood-brain barrier while maintaining metabolic stability is particularly promising. As synthetic methodologies continue to evolve and biological data accumulate, this compound is expected to play an increasingly important role in medicinal chemistry pipelines.
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